[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate
Description
[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and applications.
Properties
Molecular Formula |
C12H17N3O7 |
|---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C12H17N3O7/c1-5-9(20-6(2)16)10(21-7(3)17)11(22-8(4)18)12(19-5)14-15-13/h5,9-12H,1-4H3/t5-,9-,10+,11+,12+/m0/s1 |
InChI Key |
MKZJGETUNXHZRX-YTYCZEAOSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate typically involves multiple steps, starting from simpler precursorsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield different products.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an amine .
Scientific Research Applications
[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique functional groups make it useful in studying biochemical pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate exerts its effects involves its interaction with specific molecular targets. The azido group, in particular, can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in various applications, including bioconjugation and material science .
Comparison with Similar Compounds
Similar Compounds
- [(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] acetate
- [(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfooxy)oxan-4-yl] acetate
- [(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] acetate
Uniqueness
[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate stands out due to its azido group, which imparts unique reactivity and versatility in chemical synthesis and applications. This distinguishes it from other similar compounds that may lack this functional group .
Biological Activity
The compound [(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate is a complex organic molecule with significant potential in various biological applications. Its unique structural features suggest potential interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound belongs to the class of azido derivatives and is characterized by the presence of multiple acetoxy groups. The molecular formula is , with a molecular weight of approximately 273.25 g/mol. The presence of azido groups may confer unique reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.25 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its azido group, which can participate in various chemical reactions that may impact biological systems. Azides are known for their ability to undergo reduction to amines or participate in cycloaddition reactions, which can lead to the formation of biologically active compounds.
Antimicrobial Activity
Research indicates that compounds with azido groups can exhibit antimicrobial properties. A study found that similar azido derivatives demonstrated significant antibacterial activity against various strains of bacteria. This suggests that this compound may possess comparable antimicrobial efficacy.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the potential anti-cancer properties of this compound. Preliminary results indicate that it may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest (G1 phase) |
| A549 (Lung) | 25 | Apoptosis and necrosis |
Case Study 1: Antibacterial Properties
A recent study explored the antibacterial effects of azido derivatives similar to this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting promising antibacterial properties.
Case Study 2: Anticancer Activity
In another investigation focusing on its anticancer potential, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with an IC50 value of 20 µM noted after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
